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Compound of Interest

Compound Name: Endrin aldehyde

Cat. No.: B048301

This guide provides a comprehensive comparison of the acute oral toxicity of the
organochlorine insecticide endrin and its principal metabolites, endrin aldehyde and endrin
ketone. The information is intended for researchers, scientists, and professionals in drug
development and toxicology.

Endrin, a stereoisomer of dieldrin, is a highly toxic compound known for its persistence in the
environment and its potent effects on the central nervous system.[1] Its toxicity is largely
attributed to its metabolites, primarily endrin aldehyde and endrin ketone, which are formed
through metabolic and environmental degradation.[2][3] Understanding the comparative toxicity
of these compounds is crucial for assessing the overall risk associated with endrin exposure.

Quantitative Toxicity Data

The acute oral toxicity of endrin, endrin aldehyde, and endrin ketone has been evaluated in
various animal models. The median lethal dose (LD50) is a standardized measure of the acute
toxicity of a substance and is expressed in milligrams of the substance per kilogram of body
weight (mg/kg). A lower LD50 value indicates greater toxicity. The available data are
summarized in the table below.
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Compound Species Sex Oral LD50 Reference(s)
(mglkg)

Endrin Rat Male 43.4 [4]

Rat Female 7.3 -40-43 [4][5]

Mouse - 1.4 [6]

Rabbit Female 7-10 [5]

Guinea Pig Male 36 [7]

Guinea Pig Female 16 [7]

Endrin Aldehyde Rat Male >500 [8]

Mouse Male >500 [9]

Endrin Ketone Rat - 10 [5]

Key Findings from Toxicity Data:

» Endrin and endrin ketone are significantly more toxic than endrin aldehyde. The oral LD50
value for endrin aldehyde in rats and mice is greater than 500 mg/kg, while the LD50 values
for endrin and endrin ketone are in the single or low double digits.[4][5][8][9]

o Endrin exhibits the highest acute toxicity among the three compounds in most tested
species, with LD50 values as low as 1.4 mg/kg in mice.[6]

o Endrin ketone is also highly toxic, with a reported oral LD50 of 10 mg/kg in rats.[5]

o There appears to be some sex-dependent variability in the toxicity of endrin, with females
generally showing higher sensitivity in some studies.[4][7]

Experimental Protocols

The determination of acute oral toxicity (LD50) is typically conducted following standardized
guidelines, such as those established by the Organisation for Economic Co-operation and
Development (OECD). These protocols are designed to ensure the reproducibility and reliability
of the data while minimizing the number of animals used. The most relevant OECD guidelines

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK590272/table/ch2.tab3/
https://www.ncbi.nlm.nih.gov/books/NBK590272/table/ch2.tab3/
https://www.inchem.org/documents/jmpr/jmpmono/v070pr13.htm
https://www.cdc.gov/niosh/idlh/72208.html
https://www.inchem.org/documents/jmpr/jmpmono/v070pr13.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Endrin
https://pubchem.ncbi.nlm.nih.gov/compound/Endrin
https://www.atsdr.cdc.gov/toxprofiles/tp89-c2.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Endrin-aldehyde
https://www.inchem.org/documents/jmpr/jmpmono/v070pr13.htm
https://www.benchchem.com/product/b048301?utm_src=pdf-body
https://www.benchchem.com/product/b048301?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK590272/table/ch2.tab3/
https://www.inchem.org/documents/jmpr/jmpmono/v070pr13.htm
https://www.atsdr.cdc.gov/toxprofiles/tp89-c2.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Endrin-aldehyde
https://www.cdc.gov/niosh/idlh/72208.html
https://www.inchem.org/documents/jmpr/jmpmono/v070pr13.htm
https://www.ncbi.nlm.nih.gov/books/NBK590272/table/ch2.tab3/
https://pubchem.ncbi.nlm.nih.gov/compound/Endrin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

for acute oral toxicity testing are TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class
Method), and TG 425 (Up-and-Down Procedure).[10][11][12][13][14][15][16][17][18][19][20][21]
[22]

General Protocol for Acute Oral Toxicity (LD50)
Determination (Based on OECD Guidelines)

Animal Selection and Acclimatization: Healthy, young adult rodents (commonly rats or mice)
of a single sex (usually females, as they are often more sensitive) are used.[11] The animals
are acclimatized to the laboratory conditions for at least five days before the study.

Housing and Fasting: The animals are housed in appropriate cages with controlled
temperature, humidity, and lighting.[10] Food is withheld overnight for rats and for a shorter
period for mice before administration of the test substance, while water is provided ad
libitum.[11]

Dose Preparation and Administration: The test substance is typically dissolved or suspended
in a suitable vehicle (e.g., corn oil, water). The dose is administered orally in a single volume
using a stomach tube or a suitable intubation cannula.[11]

Dose-Finding and Main Study:

o Sighting Study/Dose-Ranging: A preliminary study is often conducted with a small number
of animals to determine the appropriate starting dose for the main study.

o Main Study (following a specific OECD guideline, e.g., TG 425 - Up-and-Down Procedure):
A stepwise procedure is used where a single animal is dosed at a time. If the animal
survives, the next animal is given a higher dose; if it dies, the next animal receives a lower
dose. This continues until a stopping criterion is met, allowing for the statistical calculation
of the LD50.[12][14][19]

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for
at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes,
respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity
and behavior pattern.
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o Data Analysis: The LD50 value and its confidence limits are calculated using appropriate
statistical methods (e.g., probit analysis, maximum likelihood method).
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Experimental workflow for determining acute oral toxicity.

Mechanism of Neurotoxicity: The GABAergic
Signaling Pathway

The primary target of endrin and its neurotoxic metabolites is the central nervous system.[1]
These compounds act as non-competitive antagonists of the gamma-aminobutyric acid (GABA)
type A (GABAA) receptor.

The GABAA Receptor and its Function:

The GABAA receptor is a ligand-gated ion channel that is the primary mediator of inhibitory
neurotransmission in the brain. When GABA binds to its receptor, it opens a chloride ion (Cl-)
channel, leading to an influx of ClI- into the neuron. This hyperpolarizes the neuron, making it
less likely to fire an action potential, thus producing an inhibitory effect.

Mechanism of Action of Endrin and its Metabolites:

Endrin and related cyclodiene insecticides bind to a site within the chloride channel of the
GABAA receptor complex, distinct from the GABA binding site. This binding allosterically
modulates the receptor, preventing the influx of chloride ions even when GABA is bound. The
blockade of this inhibitory signal leads to a state of hyperexcitability in the central nervous
system, manifesting as tremors, convulsions, and in severe cases, death.

While it is established that endrin acts on the GABAA receptor, the specific comparative binding
affinities and potencies of endrin, endrin aldehyde, and endrin ketone at the receptor are not
well-documented in the available literature. However, the significantly lower acute toxicity of
endrin aldehyde suggests a weaker interaction with the GABAA receptor compared to endrin
and endrin ketone.

Simplified diagram of the GABAergic signaling pathway and the inhibitory action of endrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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